2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
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Overview
Description
2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a butanoic acid backbone, and a m-tolylamino group, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves a multi-step process:
Formation of the Morpholinopropylamine Intermediate: This step involves the reaction of morpholine with 3-chloropropylamine under basic conditions to form 3-morpholinopropylamine.
Coupling with m-Toluidine: The intermediate is then reacted with m-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic m-tolyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-((2-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- 4-((2,5-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Comparison: Compared to its analogs, 2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The m-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-(3-methylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-14-4-2-5-15(12-14)20-17(22)13-16(18(23)24)19-6-3-7-21-8-10-25-11-9-21/h2,4-5,12,16,19H,3,6-11,13H2,1H3,(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKQTQWCGBBHGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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